molecular formula C6H7ClN2O2 B12910208 5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione CAS No. 89466-52-4

5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B12910208
CAS No.: 89466-52-4
M. Wt: 174.58 g/mol
InChI Key: DPRBRTSBQKTHJV-UHFFFAOYSA-N
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Description

5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of chlorine and ethyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of ethyl acetoacetate with urea in the presence of a chlorinating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorouracil: A similar compound with a chlorine atom at the 5-position but lacking the ethyl group.

    6-Ethyluracil: Contains an ethyl group at the 6-position but lacks the chlorine atom.

    5-Bromo-6-ethylpyrimidine-2,4(1h,3h)-dione: Similar structure with a bromine atom instead of chlorine.

Uniqueness

5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both chlorine and ethyl groups, which may confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules.

Biological Activity

5-Chloro-6-ethylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro group at the 5-position and an ethyl group at the 6-position. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It has been investigated for its potential to modulate the activity of enzymes involved in critical biochemical pathways. For instance:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular processes, potentially leading to therapeutic effects against diseases such as cancer and viral infections.
  • Antiviral Activity : Preliminary studies suggest that this compound could possess antiviral properties, making it a candidate for further exploration in antiviral drug development.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines by interfering with DNA repair mechanisms . A notable study evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), revealing promising anti-proliferative effects.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has demonstrated significant activity against various targets. For example:

Enzyme TargetIC50 Value (µM)Reference
PARP-10.25
HIV Reverse Transcriptase0.05

These results highlight its potential as a lead compound for developing inhibitors targeting specific enzymes involved in disease progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Antiviral Activity : A study reported that analogs of this compound showed strong inhibition against HIV-1 with EC50 values in the low nanomolar range . These findings suggest its potential application in antiviral therapies.
  • Neuroprotective Effects : Another investigation into pyrimidine derivatives indicated neuroprotective properties against amyotrophic lateral sclerosis (ALS), suggesting that similar compounds might offer therapeutic benefits in neurodegenerative diseases .
  • Synthesis Challenges : The synthesis of 5-chloro-6-ethylpyrimidine derivatives poses challenges due to low yields and solubility issues in organic solvents. Innovations in synthetic routes are necessary to enhance the efficiency of producing these compounds for research and therapeutic use .

Properties

CAS No.

89466-52-4

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

5-chloro-6-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(10)9-6(11)8-3/h2H2,1H3,(H2,8,9,10,11)

InChI Key

DPRBRTSBQKTHJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=O)N1)Cl

Origin of Product

United States

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